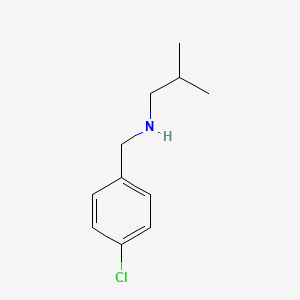

(4-Chlorobenzyl)isobutylamine

Description

(4-Chlorobenzyl)isobutylamine is a secondary amine derivative characterized by a 4-chlorobenzyl group attached to an isobutylamine moiety. Its molecular formula is C₁₁H₁₆ClN, with a molecular weight of 197.45 g/mol. The compound’s structure combines the lipophilic 4-chlorobenzyl group with the branched isobutylamine chain, influencing its physicochemical properties and biological interactions.

Propriétés

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN/c1-9(2)7-13-8-10-3-5-11(12)6-4-10/h3-6,9,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCJKLVHXIFTPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359380 | |

| Record name | (4-CHLOROBENZYL)ISOBUTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69957-81-9 | |

| Record name | 4-Chloro-N-(2-methylpropyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69957-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-CHLOROBENZYL)ISOBUTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorobenzyl)isobutylamine typically involves the reaction of 4-chlorobenzyl chloride with isobutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Chlorobenzyl chloride+Isobutylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions: (4-Chlorobenzyl)isobutylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the 4-chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzyl alcohol.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of azides or thiol derivatives.

Applications De Recherche Scientifique

(4-Chlorobenzyl)isobutylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (4-Chlorobenzyl)isobutylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural Analogues with Varying R/R¹ Groups

(4-Chlorobenzyl)isobutylamine belongs to a broader class of benzylamine derivatives. Modifying the R (benzyl substituents) and R¹ (amine side chains) groups significantly alters biological activity:

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 4-chlorobenzyl group (electron-withdrawing) enhances herbicidal activity compared to 4-methoxybenzyl (electron-donating), likely due to improved membrane penetration or target binding .

Functional Analogues in Enzyme Inhibition

The 4-chlorobenzyl moiety is critical in both herbicidal and enzymatic contexts. For example:

- 4-(4-Chlorobenzyl)pyridine : This pyridine derivative acts as a potent CYP2B6 inhibitor, with CoMFA models highlighting favorable electrostatic interactions between the chlorobenzyl group and the enzyme’s hydrophobic pocket . In contrast, this compound’s isobutylamine chain may limit similar binding due to steric mismatches.

- 4-Nitrobenzyl analogues : Substituting chlorine with nitro groups enhances CYP2B6 inhibition but reduces herbicidal selectivity, underscoring the trade-off between electronic effects and target specificity .

Physicochemical Properties Compared to Parent Amines

| Property | This compound | Isobutylamine (Parent) | (4-Methoxybenzyl)isobutylamine |

|---|---|---|---|

| Molecular Weight (g/mol) | 197.45 | 73.14 | 193.28 |

| LogP (Predicted) | 3.2 | 0.9 | 2.7 |

| Water Solubility | Low | High | Moderate |

The 4-chlorobenzyl group increases lipophilicity (LogP) and reduces water solubility compared to unsubstituted isobutylamine, enhancing bioavailability in lipid-rich environments (e.g., plant cuticles or hepatic tissues) .

Activité Biologique

(4-Chlorobenzyl)isobutylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a 4-chlorobenzyl group and an isobutyl amine moiety. This combination enhances its lipophilicity and steric interactions, influencing its reactivity and biological profile. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, which are crucial in its synthesis and functional applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, demonstrating potential as an antimicrobial agent. Its mechanism of action involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways.

- Case Study : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM. The compound was found to activate caspase-3, a key enzyme in the apoptosis pathway, indicating its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to bind to certain receptors and enzymes, altering their activity and leading to various biological effects. For instance, it acts as a noncompetitive antagonist at nicotinic acetylcholine receptors, which may contribute to its antidepressant-like effects observed in animal models .

Research Applications

In addition to its biological activities, this compound serves as an important intermediate in organic synthesis. Its derivatives are explored for use in drug development and as pharmacophores in medicinal chemistry. The compound's unique structural features make it a valuable candidate for further investigation in the synthesis of novel therapeutic agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| (4-Chlorobenzyl)amine | Lacks isobutyl group | Moderate antibacterial activity |

| (4-Chlorobenzyl)methylamine | Contains a methyl group | Lower potency against cancer cells |

| (4-Chlorobenzyl)ethylamine | Contains an ethyl group | Similar antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.